高氯酸钴,水合物

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

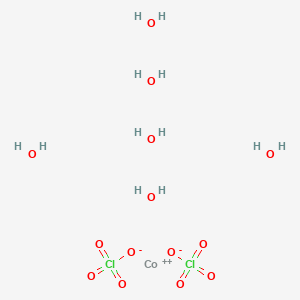

Cobalt perchlorate hydrate, also known as Cobalt (II) perchlorate hexahydrate, is a compound with the linear formula Co(ClO4)2 · 6H2O . It has a molecular weight of 365.93 .

Molecular Structure Analysis

The molecular structure of Cobalt perchlorate hydrate is represented by the formula Co(ClO4)2 · 6H2O . This indicates that the compound consists of a cobalt (Co) atom, two perchlorate (ClO4) ions, and six water (H2O) molecules .

Physical And Chemical Properties Analysis

Cobalt perchlorate hydrate is described as having a red color and forming crystals or lumps . It is very soluble in water . The compound is hygroscopic, meaning it readily absorbs moisture from the environment .

科学研究应用

纳米晶体合成中的催化行为:使用肼合剂还原 Co(NO3)2 的方法合成了具有独特形态(如雪花状、花椰菜状和球状)的钴纳米晶体。这些纳米晶体对高氯酸铵的热分解表现出增强的催化性能,显着降低了分解温度并增加了分解热 (Liu, Li, Liu, & Lu, 2009).

用于钴(II)离子的差分分光光度法:钴(II)离子可以通过差分分光光度法测定,特别是在用高氯酸蒸发钴样品之后。本研究表明高氯酸钴在分析化学中对于精确测量钴离子至关重要 (Páll, Svehla, & Erdey, 1964).

氯化钴(II)配合物的稳定性常数:使用钴-60 作为示踪剂,本研究调查了含有氯化钴(II)配合物的溶液,突出了高氯酸在这些研究中维持离子强度和稳定性的作用 (Morris & Short, 1962).

从镍(II)中分离钴(II):一项研究展示了基于本体液膜的混合工艺在选择性分离钴(II)和镍(II)中的应用,包括通过含有高氯酸的液膜传输钴(II)阴离子氯配合物 (Sadyrbaeva, 2015).

水溶液高氯酸中的钴(III):本研究调查了水溶液高氯酸中的 Co(III) 物种,突出了在高浓度和低酸度下形成的复杂物种,表明快速水解后缓慢形成多核物种 (Sutcliffe & Weber, 1960).

安全和危害

Cobalt perchlorate hydrate is classified as a strong oxidizer, which means it can cause or intensify fires . It is also considered a poison by intraperitoneal route . When heated to decomposition, it emits toxic vapors of cobalt and chlorine . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, wearing protective equipment, and ensuring adequate ventilation .

作用机制

Target of Action

Cobalt(II) perchlorate hexahydrate, also known as MFCD00150207, is an inorganic compound

Mode of Action

Cobalt ions can form coordination complexes with biological molecules, altering their structure and function

Biochemical Pathways

Cobalt ions are known to participate in various biochemical processes, including the activation of certain enzymes and the stabilization of protein structures .

Pharmacokinetics

It is known that cobalt ions can be absorbed by the body and distributed to various tissues

Result of Action

Cobalt ions can interact with various biological molecules, potentially affecting cellular processes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Cobalt(II) perchlorate hexahydrate. For example, the pH and temperature of the environment can affect the solubility and reactivity of the compound . Additionally, the presence of other ions or molecules can influence the compound’s interactions with its targets .

属性

IUPAC Name |

cobalt(2+);diperchlorate;hexahydrate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2ClHO4.Co.6H2O/c2*2-1(3,4)5;;;;;;;/h2*(H,2,3,4,5);;6*1H2/q;;+2;;;;;;/p-2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPOBHNYTWJSVKF-UHFFFAOYSA-L |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.O.O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Co+2] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl2CoH12O14 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.92 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Methyl-4-(trifluoromethyl)-2-[3-(trifluoromethyl)phenyl]thieno[2,3-b]pyridin-3-amine](/img/structure/B8062838.png)

![N-[(2,4-dimethoxyphenyl)methyl]-1,3-benzodioxol-5-amine;hydrochloride](/img/structure/B8062843.png)

![2-[2-(4-Phenylmethoxyanilino)ethyl]isoindole-1,3-dione](/img/structure/B8062866.png)

![N-[2-(4-Imidazolyl)ethyl]-5-bromo-2-chloropyrimidin-4-amine](/img/structure/B8062880.png)

![(5aR,6S,8S,10S,11S,11aS,12aR,13R)-5-methyl-5a,6,8,9,10,11,11a,12-octahydro-5H-6,10:11,12a-dimethanoindolo[3,2-b]quinolizine-8,13-diol](/img/structure/B8062912.png)

![2-[[5-Cyano-4-[4-methoxy-3-(4-methylpiperazin-1-yl)anilino]pyrimidin-2-yl]amino]benzamide](/img/structure/B8062914.png)

![N-[(1S)-1-amino-1,2-diphenylethyl]-4-methylbenzenesulfonamide;chlororuthenium(1+);1-methyl-4-propan-2-ylbenzene](/img/structure/B8062941.png)